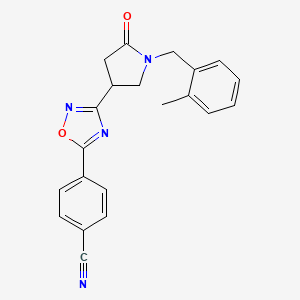
4-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The benzylic C-H bonds are weaker than most sp3 hybridized C-H, which is because the radical formed from homolysis is resonance stabilized .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like benzonitrile have been studied . Benzonitrile is a colorless chemical compound with a sweet almond odor . It is mainly used as a precursor to the resin benzoguanamine .Aplicaciones Científicas De Investigación
1. Polymer Applications
- Aromatic Polyamides : Aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units, like the one , have been synthesized. These show good thermal stability, solubility in certain solvents, and can be cast into thin, flexible films with significant mechanical strength. They also exhibit blue fluorescence, indicating potential applications in materials science (Sava et al., 2003).
2. Chemical Synthesis and Predictions
- Synthesis and Biological Activity Prediction : Compounds like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones have been synthesized, and predictions about their biological activity are made using methods like IR, NMR, and liquid chromato-mass spectrometry (Kharchenko et al., 2008).
3. Synthetic Processes
- Scale-Up Synthesis of S1P1 Receptor Agonists : The compound has been utilized in the scale-up synthesis of potent and selective S1P1 receptor agonists. This involves complex synthetic processes like enzymatic reduction and regioselective epoxide ring-opening reactions (Hou et al., 2017).
4. Structural and Spectral Studies
- Complexation with Platinum Group Metals : Studies involving cyclic π-perimeter hydrocarbon platinum group metal complexes show the relevance of benzonitrile derivatives in the formation of these complexes. Spectral studies confirm the presence of nitrile groups (Sairem et al., 2012).
5. Antioxidant Activity
- Antioxidant Properties : Derivatives containing 1,3,4-oxadiazole and benzonitrile units show significant antioxidant activity, suggesting potential applications in fields like medicinal chemistry and pharmacology (Maheshwari et al., 2011).
6. Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : Derivatives of 1,3,4-oxadiazole, including benzonitrile components, have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid, indicating their potential utility in material protection and industrial applications (Ammal et al., 2018).
7. Synthesis of Polyimides
- Novel Polyimides : New polyimides holding pyridine moieties in the main chain, derived from benzonitrile-related compounds, demonstrate properties like good solubility, thermal stability, and mechanical strength. This makes them suitable for applications in high-performance materials (Wang et al., 2006).
Propiedades
IUPAC Name |
4-[3-[1-[(2-methylphenyl)methyl]-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-4-2-3-5-17(14)12-25-13-18(10-19(25)26)20-23-21(27-24-20)16-8-6-15(11-22)7-9-16/h2-9,18H,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSPVULJHUZJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)


![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)
![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)
![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)

![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)

![2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2864187.png)
![Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2864191.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2864192.png)
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2864193.png)
![6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2864194.png)